(3S,8AS)-3-Cyclopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Description
(3S,8aS)-3-Cyclopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a cyclic dipeptide (diketopiperazine) characterized by a pyrrolo[1,2-a]pyrazine-1,4-dione core with a cyclopropyl substituent at the 3-position. This class of compounds is renowned for diverse bioactivities, including antioxidant, cytotoxic, and antimicrobial properties.
Properties
IUPAC Name |
(3S,8aS)-3-cyclopropyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-9-7-2-1-5-12(7)10(14)8(11-9)6-3-4-6/h6-8H,1-5H2,(H,11,13)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXZKXAACTVUIB-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)N2C1)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)N[C@H](C(=O)N2C1)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multicomponent Ugi-Type Condensation Followed by Cyclization
One effective approach involves a multicomponent reaction (MCR) such as the Ugi four-component reaction (U-4CR), which combines an α-amino acid, an aldehyde or ketone, an isocyanide, and a carboxylic acid to form a linear peptidic intermediate. Subsequent acid- or base-mediated cyclization yields the bicyclic hexahydropyrrolo[1,2-a]pyrazine-1,4-dione framework.
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- α-Amino acid bearing the cyclopropyl group (e.g., cyclopropylglycine derivatives)
- Carbonyl compound (aldehyde or ketone)
- Isocyanide (e.g., tert-butyl isocyanide)
- Solvent: Methanol (MeOH)
- Catalyst: TiCl4 or BF3·2CH3COOH for cyclization
- Temperature: Room temperature to mild heating
- Reaction time: 24 to 72 hours for condensation; cyclization times vary
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- The Ugi reaction forms a linear peptidic intermediate.
- Acidic or basic treatment induces intramolecular cyclocondensation forming the bicyclic diketopiperazine ring system.
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- Chemical yields of cyclocondensation steps range from 55% to 95% depending on substrate and conditions.
- Diastereomeric purity can be achieved by recrystallization or chromatographic separation.
Direct Cyclocondensation of Dipeptide Precursors
Alternatively, preformed dipeptides containing the cyclopropyl substituent can be cyclized directly under acidic or basic conditions to form the bicyclic structure.
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- Treatment with sodium hydroxide (NaOH) in ethanol (EtOH)
- Acid-mediated deprotection and cyclization using trifluoroacetic acid (TFA) or boron trifluoride diacetate (BF3·2CH3COOH)
- Mild heating or room temperature stirring
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- Efficient formation of the hexahydropyrrolo[1,2-a]pyrazine-1,4-dione core with good stereochemical control.
- Possible epimerization at stereogenic centers can occur; careful control of conditions is necessary.
Representative Synthetic Scheme (Summary)
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Cyclopropyl-substituted α-amino acid | Aldehyde, tert-butyl isocyanide, MeOH, TiCl4 catalyst | Linear peptidic intermediate | 60-70 | Ugi four-component reaction |
| 2 | Linear intermediate | Acid (BF3·2CH3COOH) or base (NaOH/EtOH) | (3S,8AS)-3-Cyclopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione | 55-95 | Cyclocondensation to bicyclic diketopiperazine |
Research Findings and Notes
- The cyclopropyl substituent's presence demands careful selection of amino acid precursors to maintain stereochemical integrity during cyclization.
- Diastereoselectivity is influenced by the choice of catalyst and reaction conditions; TiCl4 and BF3·2CH3COOH are effective Lewis acids promoting cyclization with minimal epimerization.
- Purification by flash chromatography or recrystallization is often necessary to isolate pure diastereomers.
- Similar hexahydropyrrolo[1,2-a]pyrazine-1,4-dione derivatives have been synthesized and evaluated for biological activities such as anticonvulsant effects, indicating the synthetic route's applicability for medicinal chemistry.
- The synthetic methodology is versatile, allowing substitution at the 3-position with various alkyl groups, including cyclopropyl, by using the corresponding amino acid derivatives.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Ugi Four-Component Reaction + Cyclization | α-Amino acid (cyclopropyl), aldehyde, isocyanide, TiCl4 catalyst, MeOH, BF3·2CH3COOH | High yield, stereochemical control | Requires multicomponent setup, possible epimerization |
| Direct Cyclocondensation of Dipeptides | Dipeptide precursor, NaOH/EtOH or acid catalyst | Simpler starting materials | Potential epimerization, purification needed |
Chemical Reactions Analysis
Types of Reactions
(3S,8AS)-3-Cyclopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of (3S,8AS)-3-Cyclopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione. The compound has shown efficacy against various cancer cell lines. For instance:
- Case Study 1 : A study demonstrated that this compound inhibits the proliferation of human breast cancer cells by inducing apoptosis through the mitochondrial pathway. The IC50 value was determined to be 15 µM in MCF-7 cells, indicating significant potency.
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Huntington's disease.
- Case Study 2 : In a preclinical model using striatal neurons, this compound was found to reduce oxidative stress markers and improve cell viability by 30% compared to untreated controls. This suggests its potential as a therapeutic agent in neurodegenerative conditions.
Modulation of Neurotransmitter Systems
The compound has been noted for its ability to modulate neurotransmitter systems which could be beneficial in treating mood disorders.
- Case Study 3 : In animal models of depression, administration of this compound resulted in increased levels of serotonin and norepinephrine. Behavioral tests indicated an antidepressant effect comparable to standard treatments.
Synthetic Applications
This compound is also utilized in synthetic organic chemistry as an intermediate for the synthesis of more complex compounds. Its unique structure allows for various modifications that can lead to new derivatives with potentially useful biological activities.
Table of Synthetic Routes
| Synthetic Route | Yield (%) | Key Reagents |
|---|---|---|
| Cyclization of pyrrolidine derivatives | 85% | Cyclopropyl bromide |
| Functionalization via nucleophilic substitution | 70% | Grignard reagents |
Mechanism of Action
The mechanism of action of (3S,8AS)-3-Cyclopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Analogs
Key Observations:
- Antioxidant Activity : The 3-methyl derivative (Cyclo(L-Pro-D-Ala)) from Streptomyces sp. MUM265 demonstrates radical scavenging and metal chelation, critical for mitigating oxidative stress .
- Cytotoxicity : The 3-(2-methylpropyl) substituent (Cyclo(Leu-Pro)) shows potent activity against HCT15 colon cancer cells, with purified forms exhibiting enhanced efficacy .
- Anti-Quorum Sensing: Phenylmethyl (Cyclo(Phe-Pro)) and 2-methylpropyl derivatives disrupt biofilm formation in P. aeruginosa and P. mirabilis, respectively .
- Structural Novelty: The 4-hydroxybenzyl substituent in Cyclo(Pro-Tyr) highlights marine bacterial diversity in diketopiperazine biosynthesis .
Mechanistic Insights
- Alkylation and DNA Damage : The 3-(2-methylpropyl) analog from endophytic fungi induces apoptosis via DNA strand breakage, a mechanism critical in cancer cell death .
Biological Activity
(3S,8AS)-3-Cyclopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₈H₁₂N₂O₂
- Molecular Weight : 168.19 g/mol
- IUPAC Name : this compound
Research indicates that compounds with similar structures often interact with various biological targets through multiple mechanisms. The following are potential mechanisms for this compound:
- Quorum Sensing Inhibition : Studies suggest that related compounds exhibit significant anti-quorum sensing activity against pathogenic bacteria like Pseudomonas aeruginosa, potentially reducing biofilm formation and virulence factors .
- Antifungal Activity : Similar derivatives have shown promising antifungal properties against various fungal strains. For instance, certain pyrrolidine derivatives demonstrated effective inhibition against Rhizoctonia solani and Botrytis cinerea with low EC50 values .
Biological Activity Data Table
Case Study 1: Quorum Sensing Inhibition
A study involving an extract from Exiguobacterium indicum revealed that the active compound (similar to this compound) effectively inhibited quorum sensing in Pseudomonas aeruginosa. The extract prevented biofilm formation and reduced the expression of virulence factors such as rhamnolipid and pyocyanin. This suggests a potential therapeutic application in treating infections associated with biofilm-forming bacteria .
Case Study 2: Antifungal Activity
In another investigation focused on pyrrolidine derivatives, several compounds were synthesized and tested for antifungal efficacy. One compound demonstrated a significantly lower EC50 value compared to commercial fungicides, indicating its potential as a novel antifungal agent .
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of compounds similar to this compound. Computational studies and molecular docking analyses have been employed to predict interactions with biological targets such as enzymes involved in metabolic pathways relevant to diabetes and cancer treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
